3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527530
InChI: InChI=1S/C13H16O2/c1-13(2)10(11(13)12(14)15)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC16527530

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid -

Specification

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C13H16O2/c1-13(2)10(11(13)12(14)15)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,14,15)
Standard InChI Key QWCPMBHJVWJXSZ-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1C(=O)O)CC2=CC=CC=C2)C

Introduction

Structural and Stereochemical Analysis

Cyclopropane Core and Substituent Configuration

The molecular architecture of 3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid centers on a three-membered cyclopropane ring, which introduces substantial ring strain and influences both reactivity and stability. The carboxylic acid functional group at position 1 enhances polarity and enables hydrogen bonding, while the two methyl groups at position 2 create steric hindrance, modulating interactions with biological targets or chemical reagents . The benzyl group at position 3 introduces aromaticity, potentially facilitating π-π stacking interactions in biological systems .

Stereochemical considerations are critical due to the cyclopropane ring’s rigidity. The cis-trans isomerism of substituents relative to the carboxylic acid group affects molecular geometry and reactivity. For instance, the cis configuration (with substituents on the same face of the ring) may favor specific reaction pathways or binding modes in enzymatic environments .

Synthetic Methodologies

Base-Mediated Cyclopropanation

A representative synthesis involves the reaction of methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate with sodium tert-butoxide in tert-butanol and dimethylacetamide at subzero temperatures. This method, adapted from patented protocols, achieves cyclopropanation via dehydrohalogenation, yielding the intermediate methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate . Subsequent elimination reactions with bases like DBU (1,8-diazabicycloundec-7-ene) produce unsaturated derivatives, which can be functionalized to introduce the benzyl group .

Alternative Routes via Wittig Olefination

Another approach utilizes Wittig reactions between cyclopropane carbaldehyde derivatives and benzylphosphonium ylides. This method avoids harsh conditions and improves stereoselectivity, though yields may vary depending on solvent polarity and temperature .

Physicochemical Properties

PropertyValue/DescriptionSource Compound Analog
Molecular Weight~204.26 g/mol (estimated)Structural analogy
Density1.2–1.4 g/cm³ (predicted)Comparative analysis
Boiling Point290–310°C (extrapolated)Similar cyclopropanes
pKa (Carboxylic Acid)~4.5–5.0Cyclopropane carboxylic acids

The compound’s acidity (pKa ~4.8) aligns with typical cyclopropane carboxylic acids, as the ring strain slightly enhances the acidity compared to linear analogs . Its lipophilicity, influenced by the benzyl and methyl groups, suggests moderate membrane permeability, relevant for agrochemical applications .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationKey Properties
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acidDibromoethenyl substituentHigher density (1.994 g/cm³)
Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylateChloroethenyl and methyl esterInsecticidal activity
2,2-Dimethylcyclopropane-1-carboxylic acidNo benzyl substituentLower lipophilicity

The benzyl group in the target compound confers distinct advantages, including enhanced aromatic interactions and tunable solubility through substituent modifications .

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